2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide (CAS 1257548-15-4, molecular formula C22H22N4O3, molecular weight 390.44 g/mol) is a synthetic small molecule belonging to the class of quinoline-acetamide hybrids incorporating a 2-oxoimidazolidin-1-yl core. The compound is supplied at a purity of ≥95% for research and development purposes.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 1257548-15-4
Cat. No. B2701851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide
CAS1257548-15-4
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C22H22N4O3/c1-2-29-18-10-8-17(9-11-18)26-14-13-25(22(26)28)15-20(27)24-19-7-3-5-16-6-4-12-23-21(16)19/h3-12H,2,13-15H2,1H3,(H,24,27)
InChIKeyFAHFNYKHSULBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide (CAS 1257548-15-4): Procurement-Relevant Structural and Pharmacophoric Profile


2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide (CAS 1257548-15-4, molecular formula C22H22N4O3, molecular weight 390.44 g/mol) is a synthetic small molecule belonging to the class of quinoline-acetamide hybrids incorporating a 2-oxoimidazolidin-1-yl core . The compound is supplied at a purity of ≥95% for research and development purposes . Its structure combines a quinolin-8-yl acetamide moiety, a cyclic urea (2-oxoimidazolidin-1-yl), and a 4-ethoxyphenyl substituent, a scaffold that has been utilized in the design of S1P receptor modulators and other bioactive agents, indicating potential for target-specific interactions [1].

Why In-Class Quinoline-Acetamide Analogs Cannot Substitute for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide


Generic substitution among quinolin-8-yl acetamide derivatives containing a 2-oxoimidazolidin-1-yl core is unreliable due to the critical influence of the N3-aryl substituent on the imidazolidinone ring. The 4-ethoxyphenyl group in CAS 1257548-15-4 imparts distinct electronic (Hammett σp value of -0.24 for the ethoxy group) and lipophilic (clogP modulation) properties compared to electron-withdrawing substituents like chlorine in the 3-chlorophenyl analog (CAS 1251577-35-1) . In closely related 2-oxoimidazolidin-1-yl acetamide series, minor aryl substituent changes have been shown to alter target potency by over 10-fold (e.g., Nav1.7 IC50 values ranging from 835 nM to 1650 nM across analogs) [1]. Additionally, the quinolin-8-yl substitution pattern is essential for metal-chelating and DNA-intercalating properties inherent to the 8-aminoquinoline motif, which would be abolished by switching to quinolin-6-yl or non-quinoline amide partners .

Quantitative Differentiation Evidence for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide Versus Closest Analogs


Electronic Modulation: Hammett Substituent Constant Comparison (4-Ethoxy vs 3-Chloro)

The 4-ethoxyphenyl substituent on the imidazolidinone ring of CAS 1257548-15-4 provides electron-donating character (Hammett σp = -0.24 for OEt) fundamentally different from the electron-withdrawing 3-chlorophenyl analog (CAS 1251577-35-1, σm = +0.37 for Cl). This electronic difference alters the electron density on the cyclic urea carbonyl, potentially affecting hydrogen-bond acceptor strength and target binding . In the oxoimidazolidin-1-yl acetamide class, such electronic perturbations have been correlated with >10-fold shifts in target potency (Nav1.7 IC50 range: 835 nM to >1650 nM) [1].

Medicinal Chemistry Structure-Activity Relationships Physicochemical Profiling

Lipophilic Modulation: Calculated logP Comparison (4-Ethoxyphenyl vs 3-Chlorophenyl Analog)

The 4-ethoxyphenyl group in CAS 1257548-15-4 contributes to a higher calculated lipophilicity (clogP ~3.2) compared to the 3-chlorophenyl analog CAS 1251577-35-1 (clogP ~2.8), based on the molecular formulas C22H22N4O3 vs C20H17ClN4O2 . This difference of approximately 0.4 logP units impacts membrane permeability, plasma protein binding, and metabolic clearance. Within the 2-oxoimidazolidin-1-yl acetamide class, lipophilicity has been shown to correlate with in vitro potency and off-target promiscuity [1].

Drug Design ADME Lipophilicity

Synthetic Accessibility: Copper-Catalyzed Diamination Methodology Coverage

A copper-catalyzed directed diamination of terminal olefins with di-t-butyldiaziridinone has been reported for the synthesis of 2-(2-oxoimidazolidin-4-yl)-N-(quinolin-8-yl)acetamides, providing a modular route to this scaffold [1]. While the published methodology focuses on the 2-oxoimidazolidin-4-yl regioisomer (substituted at the 4-position of the imidazolidinone), it establishes the feasibility of 8-aminoquinoline-directed C-H functionalization for constructing the core architecture. This methodology is not applicable to non-quinolin-8-yl analogs, reinforcing the unique synthetic handle provided by the quinolin-8-yl directing group [1].

Synthetic Chemistry Process Development Chemical Procurement

Molecular Weight and Heavy Atom Count Comparison for Permeability and Solubility Prioritization

CAS 1257548-15-4 has a molecular weight of 390.44 g/mol with 29 heavy atoms, placing it within favorable drug-like chemical space (MW <500) . The 3-chlorophenyl analog CAS 1251577-35-1 has a lower molecular weight of 380.83 g/mol but contains a chlorine atom that may introduce metabolic liabilities via glutathione conjugation or oxidative dechlorination . The 4-ethoxyphenyl variant offers a chlorine-free alternative with distinct metabolic handling while maintaining a similar molecular size.

Drug-likeness Physicochemical Properties Fragment-Based Screening

Optimal Application Scenarios for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies on S1P Receptor or Ion Channel Targets Requiring Electron-Rich Aryl Substituents

The 4-ethoxyphenyl substituent provides electron-donating character (σp = -0.24) that is distinct from the electron-withdrawing 3-chlorophenyl analog. This makes CAS 1257548-15-4 the preferred choice for SAR campaigns exploring the tolerance of S1P receptors or Nav1.7/Nav1.8 sodium channels for electron-rich aryl groups. The patent literature on S1P receptor modulators explicitly encompasses aryl oxoimidazolidinyls, and the ethoxy substitution pattern may confer selectivity advantages over halogenated analogs [1]. Researchers should prioritize this compound when testing the hypothesis that electron-donating substituents improve target engagement or reduce off-target activity observed with chloro-substituted analogs [2].

Synthetic Methodology Development Leveraging the 8-Aminoquinoline Directing Group

The quinolin-8-yl acetamide moiety in CAS 1257548-15-4 functions as a bidentate directing group for transition metal-catalyzed C-H functionalization. This structural feature enables synthetic chemists to use this compound as a substrate or model system for developing new directed C-H activation methodologies, such as the copper-catalyzed diamination recently reported [1]. Procurement of this specific compound is essential for these studies, as analogs lacking the 8-aminoquinoline motif (e.g., CAS 1257550-49-4 with a phenylethyl amide) cannot participate in directed catalytic cycles.

ADME Panel Screening for Halogen-Free Lead Optimization

CAS 1257548-15-4 is halogen-free (zero chlorine or fluorine atoms), making it a valuable comparator in metabolic stability and reactive metabolite screening panels. The 3-chlorophenyl analog (CAS 1251577-35-1) carries a metabolically labile chlorine substituent that can undergo cytochrome P450-mediated oxidative dechlorination or glutathione conjugation [1]. Procurement of the ethoxy variant allows side-by-side assessment of metabolic soft spots, enabling medicinal chemists to determine whether the 4-ethoxyphenyl group provides a tangible metabolic stability advantage over halogenated analogs in microsomal or hepatocyte assays [2].

Computational Docking and Pharmacophore Modeling Requiring Defined Electronic Parameters

The well-defined electronic parameters of the 4-ethoxy substituent (Hammett σp = -0.24, Swain-Lupton field/ resonance parameters) make CAS 1257548-15-4 an ideal validation compound for computational models that predict binding affinity based on aryl ring electronics. Its distinct electronic profile relative to the 3-chlorophenyl analog (σm = +0.37) allows computational chemists to benchmark docking scoring functions and free energy perturbation (FEP) calculations for predicting the impact of electron-donating versus electron-withdrawing substituents on protein-ligand binding [1].

Quote Request

Request a Quote for 2-(3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(quinolin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.